physical and chemical properties of N,3-dimethylpyridin-2-amine
physical and chemical properties of N,3-dimethylpyridin-2-amine
Executive Summary
N,3-Dimethylpyridin-2-amine (CAS 156267-13-9), also known as 2-(methylamino)-3-methylpyridine, is a critical heterocyclic building block in medicinal chemistry. Structurally, it consists of a pyridine ring substituted with a methyl group at the 3-position and a methylamino group at the 2-position. This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from its unmethylated congener, 2-aminopyridine.
This monograph serves as a definitive technical guide for researchers utilizing this compound in drug discovery (specifically kinase inhibitors and GPCR ligands) and organometallic catalysis. It details the compound's physicochemical constants, validated synthesis protocols, and reactivity profiles, grounded in empirical data and mechanistic logic.
Molecular Identity & Structural Analysis
The molecule features a 2-aminopyridine core, a privileged scaffold in pharmacology. The 3-methyl group introduces steric bulk ortho to the amine, influencing the conformation of N-substituents and modulating the basicity of the ring nitrogen via inductive effects.
| Attribute | Detail |
| IUPAC Name | N,3-Dimethylpyridin-2-amine |
| Common Synonyms | 2-(Methylamino)-3-methylpyridine; 2-Methylamino-3-picoline |
| CAS Registry Number | 156267-13-9 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| SMILES | CNc1ncccc1C |
| InChI Key | PSHKMPUSSFXUIA-UHFFFAOYSA-N |
Tautomerism
Like other 2-aminopyridines, N,3-dimethylpyridin-2-amine exists in equilibrium between the amino and imino tautomers. In solution and solid state, the amino form predominates due to the preservation of aromaticity in the pyridine ring.
Figure 1: Tautomeric equilibrium favoring the aromatic amino form.
Physicochemical Profile
The physical properties of N,3-dimethylpyridin-2-amine are governed by the polarity of the pyridine nitrogen and the hydrogen-bond donor capability of the secondary amine.
Table 1: Physicochemical Constants
| Property | Value / Description | Source/Note |
| Physical State | Pale yellow oil or low-melting solid | Analog comparison [1] |
| Melting Point | < 30 °C (Predicted) | Lower than 2-amino-3-picoline (31°C) due to N-methylation disruption of H-bonding networks. |
| Boiling Point | ~220-225 °C (Predicted) | Based on 2-amino-3-methylpyridine (221°C) [2]. |
| Density | ~1.05 g/cm³ | Estimated from congeners. |
| pKa (Conj. Acid) | 7.3 ± 0.2 (Predicted) | More basic than 2-aminopyridine (6.86) due to inductive donation from 3-Me and N-Me groups. |
| LogP | 1.25 | Calculated (cLogP). |
| Solubility | Soluble in DCM, MeOH, EtOAc. Moderate in water.[1] | Lipophilic amine character. |
Synthesis & Production
The most robust and scalable synthesis involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-methylpyridine. This route avoids the poly-methylation side products common in direct alkylation of 2-amino-3-methylpyridine.
Protocol: Displacement of 2-Chloro-3-methylpyridine
Reaction Scheme: 2-Cl-3-Me-Py + MeNH₂ → 2-NHMe-3-Me-Py + HCl
Figure 2: Synthesis via Nucleophilic Aromatic Substitution.
Step-by-Step Methodology:
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Charging: In a high-pressure steel autoclave or heavy-walled sealed glass tube, dissolve 2-chloro-3-methylpyridine (1.0 eq, e.g., 10 g) in ethanol (3 volumes).
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Reagent Addition: Add methylamine (40% aqueous solution, 5.0 eq). The excess amine acts as both nucleophile and proton scavenger.
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Reaction: Seal the vessel and heat to 140 °C for 16–24 hours. Monitor by TLC (50% EtOAc/Hexanes) or HPLC. The starting chloride is less polar than the product.
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Workup:
-
Cool to room temperature.[2]
-
Concentrate under reduced pressure to remove ethanol and excess methylamine.
-
Dilute the residue with water and adjust pH to >12 using 2M NaOH.
-
Extract with Dichloromethane (DCM) (3x).
-
-
Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via vacuum distillation or flash chromatography (SiO₂, gradient 0-5% MeOH in DCM).
Critical Control Points:
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Temperature: Temperatures below 120°C result in sluggish conversion due to the steric hindrance of the 3-methyl group.
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Stoichiometry: A large excess of methylamine is required to drive the equilibrium and prevent the formation of bis-pyridyl species (though sterically unlikely).
Chemical Reactivity & Applications
Electrophilic Aromatic Substitution (EAS)
The amino group activates the pyridine ring, directing electrophiles to the para position relative to the amine (position 5). The 3-methyl group blocks the ortho position, ensuring high regioselectivity.
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Bromination: Reaction with NBS (N-bromosuccinimide) in acetonitrile yields 5-bromo-N,3-dimethylpyridin-2-amine (CAS 245765-66-6), a key intermediate for Suzuki couplings [3].
Metal Coordination
N,3-dimethylpyridin-2-amine acts as a bidentate ligand or a monodentate ligand (via ring N) in organometallic complexes.
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Ruthenium Catalysis: Used as a directing group or ligand in Ru-catalyzed C-H activation chemistries. The N-methyl group prevents deprotonation-induced dimerization often seen with primary amines [4].
Pharmaceutical Relevance
This scaffold is a bioisostere for ortho-substituted anilines. It is frequently found in:
-
Kinase Inhibitors: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the 3-methyl group induces a twist that fills hydrophobic pockets.
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GPCR Ligands: Used in the synthesis of 5-HT1A receptor agonists [5].
Analytical Characterization
To validate the identity of synthesized material, compare against these expected spectral signatures.
Table 2: Spectroscopic Data
| Technique | Diagnostic Signals | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (d, 1H, H-6) | Proton adjacent to ring Nitrogen (deshielded). |
| δ 7.25 (d, 1H, H-4) | Proton adjacent to Methyl group. | |
| δ 6.55 (dd, 1H, H-5) | Proton beta to amine (shielded by resonance). | |
| δ 4.50 (br s, 1H, NH) | Broad singlet, exchangeable with D₂O. | |
| δ 3.05 (d, 3H, N-CH₃) | Doublet due to coupling with NH. | |
| δ 2.15 (s, 3H, Ar-CH₃) | Ring methyl group. | |
| ¹³C NMR (CDCl₃) | ~158 (C-2), ~145 (C-6), ~138 (C-4), ~118 (C-3), ~112 (C-5), ~29 (N-Me), ~17 (Ar-Me). | Characteristic aminopyridine shifts.[3] |
| MS (ESI+) | m/z 123.1 [M+H]⁺ | Base peak corresponding to protonated molecular ion. |
Handling & Safety Information
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Dermal): Category 3/4. Aminopyridines are generally toxic and can cause neurological effects.
-
Signal Word: DANGER.
PPE Requirements:
-
Respiratory: Use a NIOSH-approved respirator if aerosolization occurs.
-
Skin: Nitrile rubber gloves (0.11 mm minimum thickness).
-
Eyes: Chemical safety goggles.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent oxidation of the amine.
References
-
PubChem Compound Summary. 2-Amino-3-methylpyridine (CAS 1603-40-3). National Center for Biotechnology Information. Link
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Loba Chemie. Safety Data Sheet: 2-Amino-3-methylpyridine. Link
-
ChemScene. Product Monograph: 5-Bromo-N,3-dimethylpyridin-2-amine. Link
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Ackermann, L. et al. Ruthenium-Catalyzed Direct sp3 Arylation of Benzylic Positions Directed by 3-Substituted Pyridines. J. Org. Chem. 2013, 78, 11, 5676–5684. Link
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Kołaczkowski, M. et al. Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor Biased Agonists. J. Med. Chem. 2020, 63, 19, 10946–10971. Link[5]
Sources
- 1. Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide – Its X-ray and spectroscopic studies as well as DFT quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
